Triundecylamine
Overview
Description
- Triundecylamine , also known as n-tridecylamine , is an organic compound with the chemical formula C13H29N .
- It belongs to the class of long-chain primary amines and is characterized by its alkyl chain containing 13 carbon atoms .
- Triundecylamine is a colorless liquid with a fishy odor and is insoluble in water .
Synthesis Analysis
- The synthesis of triundecylamine can be achieved through multiple methods , including alkylation of ammonia with 1-bromotridecane or 1-chlorotridecane .
- These reactions result in the replacement of the halogen atom with the amino group, yielding triundecylamine.
Molecular Structure Analysis
- Triundecylamine has a linear structure due to the alkyl chain .
- Its molecular weight is approximately 197.4 g/mol .
- The IUPAC name for triundecylamine is n-tridecylamine .
Chemical Reactions Analysis
- Triundecylamine can participate in typical amine reactions , such as acid-base reactions and alkylation reactions .
- It can act as a base by accepting a proton (H+) or as a nucleophile in substitution reactions.
Physical And Chemical Properties Analysis
- Physical Properties :
- Color : Colorless
- Odor : Fishy
- Solubility : Insoluble in water
- State : Liquid
- Chemical Properties :
- Basicity : Acts as a base
- Nucleophilicity : Participates in substitution reactions
Scientific Research Applications
Gas Sensing Technologies
Triundecylamine and similar compounds are integral in developing gas sensing technologies. For example, in a study by Zhou et al. (2020), a triethylamine gas sensor was developed using Pt and Ce modified In2O3 hollow structure. This sensor showed excellent performance, including insensitivity to water, reduced operating temperature, and enhanced response stability. It promises potential applications in food safety inspection and environmental monitoring (Zhou et al., 2020).
Chemiluminescence Systems
Triethylamine, a closely related compound, has been utilized as a coreactant in chemiluminescence systems. In a study by Zhang et al. (2015), the presence of triethylamine significantly increased the chemiluminescence intensity of carbon dots/K2S2O8, suggesting its use in creating sensitive detection systems for triethylamine and other similar compounds (Zhang, Zhang, & Dong, 2015).
Bioanalytical Methods
Triethylamine has been used in bioanalytical methods for drug analysis. Talaat (2017) developed a bioanalytical method using triethylamine in the micellar mobile phase for analyzing certain drugs. This method demonstrated effectiveness in analyzing drugs in dosage forms and in human plasma samples (Talaat, 2017).
Impact on Mosquito Physiology
A study by Chen and Hillyer (2013) investigated the impact of FlyNap (triethylamine) on the heart rate of mosquitoes, finding that it induced an increase in heart rate and affected mosquito heart function and immune competence. This suggests that triethylamine compounds can significantly influence insect physiology (Chen & Hillyer, 2013).
Material Science and Catalysis
In material science, triethylamine has been used to improve the sensitivity and selectivity of sensors for detecting volatile organic compounds. For instance, Xiang et al. (2022) enhanced the sensing performance of SnO2 sensors through Pt loading, facilitated by triethylamine, for detecting triethylamine at low working temperatures (Xiang et al., 2022).
Pharmaceutical Synthesis
In pharmaceutical synthesis, triethylamine has been used as a catalyst. Nabid et al. (2010) demonstrated its efficiency in synthesizing certain pharmaceutical compounds under ultrasonic irradiation, highlighting its role in facilitating chemical reactions in drug development (Nabid, Tabatabaei Rezaei, Ghahremanzadeh, & Bazgir, 2010).
Laser Technology
In laser technology, triethylamine has been used to stabilize the discharges in CO2 lasers. Miao et al. (2011) explored its influence on discharge stability and line characteristics of high-energy wavelength-selective TEA CO2 lasers, indicating its utility in laser technology (Miao, Zuo, Jiu, & Cheng, 2011).
Environmental and Toxicology Studies
Triethylamine has also been studied for its environmental impact and toxicity. Studies have investigated its use in the treatment of certain environmental contaminants and its toxicity to aquatic life, contributing to our understanding of its environmental and health effects (Petty et al., 2001).
Safety And Hazards
- Hazard Statements :
- Highly flammable liquid and vapor
- May be fatal if swallowed and enters airways
- Causes skin and eye irritation
- May cause drowsiness or dizziness
- Suspected of damaging the unborn child
- May cause damage to organs through prolonged or repeated exposure
Future Directions
- Research on triundecylamine could focus on its applications in various fields, such as surface modification , polymer synthesis , or catalysis .
- Investigate its environmental impact and explore green synthesis methods.
Please note that this analysis is based on available information, and further research may provide additional insights. If you have any specific questions or need more details, feel free to ask!
properties
IUPAC Name |
N,N-di(undecyl)undecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H69N/c1-4-7-10-13-16-19-22-25-28-31-34(32-29-26-23-20-17-14-11-8-5-2)33-30-27-24-21-18-15-12-9-6-3/h4-33H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIFGNLZAYFLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN(CCCCCCCCCCC)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H69N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546729 | |
Record name | N,N-Diundecylundecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triundecylamine | |
CAS RN |
42910-16-7 | |
Record name | N,N-Diundecylundecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triundecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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